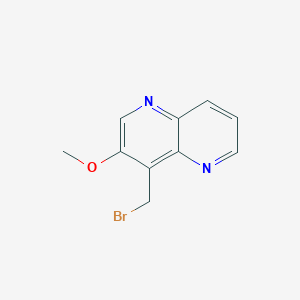

4-(Bromomethyl)-3-methoxy-1,5-naphthyridine

Overview

Description

4-(Bromomethyl)-3-methoxy-1,5-naphthyridine is a heterocyclic organic compound that features a naphthyridine core substituted with a bromomethyl group at the 4-position and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-methoxy-1,5-naphthyridine typically involves the bromination of a precursor naphthyridine compound. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and solvents.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-3-methoxy-1,5-naphthyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The naphthyridine core can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Formation of substituted naphthyridines with various functional groups.

Oxidation: Formation of 3-formyl-4-(bromomethyl)-1,5-naphthyridine.

Reduction: Formation of 3-methoxy-4-(bromomethyl)-1,5-dihydronaphthyridine.

Scientific Research Applications

4-(Bromomethyl)-3-methoxy-1,5-naphthyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-methoxy-1,5-naphthyridine largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or receptor blockade.

Comparison with Similar Compounds

- 4-(Chloromethyl)-3-methoxy-1,5-naphthyridine

- 4-(Hydroxymethyl)-3-methoxy-1,5-naphthyridine

- 4-(Methyl)-3-methoxy-1,5-naphthyridine

Comparison: 4-(Bromomethyl)-3-methoxy-1,5-naphthyridine is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or hydroxymethyl groups

Biological Activity

The compound 4-(Bromomethyl)-3-methoxy-1,5-naphthyridine is a member of the naphthyridine family, which has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting key findings from various studies, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by a naphthyridine core structure, which is known for its pharmacological versatility. The presence of bromomethyl and methoxy groups enhances its reactivity and potential biological interactions.

Structural Formula

Antimicrobial Activity

Recent studies have demonstrated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, this compound has shown efficacy against various bacterial strains, including drug-resistant pathogens.

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

These results indicate that the compound possesses moderate antibacterial activity and may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of naphthyridine derivatives has also been explored extensively. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines.

Case Study: Cytotoxic Effects

In a study conducted by Nakamura et al., derivatives of naphthyridine displayed significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values ranged from 10.47 to 15.03 μg/mL, indicating substantial potency against these cell lines .

The mechanism of action for naphthyridine derivatives often involves the inhibition of DNA gyrase and topoisomerase enzymes, which are crucial for bacterial DNA replication and transcription. The introduction of halogen substituents, such as bromine in this case, has been shown to enhance this inhibitory effect.

Table 2: Mechanism Insights of Naphthyridine Compounds

| Mechanism | Effect |

|---|---|

| DNA Gyrase Inhibition | Prevents bacterial replication |

| Apoptosis Induction | Triggers programmed cell death in cancer cells |

| Antioxidant Activity | Scavenges free radicals |

Properties

IUPAC Name |

4-(bromomethyl)-3-methoxy-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-9-6-13-8-3-2-4-12-10(8)7(9)5-11/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISCCLMZGVPXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C=CC=NC2=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.